1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related urea derivatives involves multi-step processes, including carbonylation reactions and substitution reactions. For example, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea involved a carbonylation reaction followed by the addition of 4-methoxyaniline, yielding a product confirmed by various spectroscopic methods, including FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high resolution mass spectrometry (Sarantou & Varvounis, 2022).
Scientific Research Applications
Enzyme Inhibition and Anticancer Investigations
Urea derivatives, including those similar to the subject compound, have been studied for their potential in enzyme inhibition and anticancer activities. One study synthesized various urea derivatives and tested them against enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. A significant effect on prostate cancer cell lines was observed, indicating potential applications in cancer treatment (Mustafa et al., 2014).
Catalysis in Organic Synthesis
Research on heterocyclic derivatives has shown that these compounds can be involved in reactions like oxidative carbonylation to produce a variety of derivatives including tetrahydrofuran and oxazoline, highlighting their role in organic synthesis (Bacchi et al., 2005).
Biotransformation Applications
Certain urea derivatives have been explored for their regioselective enzymatic acylation, particularly in biocatalysis. This includes their use in greener substitutes for traditional solvents, which could have implications in developing more sustainable chemical processes (Simeó et al., 2009).
Structural Studies and Crystallography
The crystal structure of compounds like 1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-((tetrahydrofuran-2-yl)methyl)urea has been analyzed to understand their molecular arrangement better. Such studies are crucial in the field of material science and pharmaceuticals, where molecular structure determines function (Kang et al., 2015).
Inhibitory Activity Against Various Enzymes
Compounds with a similar structure have been tested for their inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These studies are significant in understanding how these compounds can be used in therapeutic applications (Sujayev et al., 2016).
Antimicrobial Activities
Some derivatives of urea have shown promising antimicrobial activities, which can be explored further for developing new antibacterial and antifungal agents (Reddy et al., 2003).
properties
IUPAC Name |
1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-15-7-6-12(10-14(15)20-8-2-5-16(20)21)19-17(22)18-11-13-4-3-9-24-13/h6-7,10,13H,2-5,8-9,11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOZTTXXDUBBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2CCCO2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.